molecular formula C17H27N5O4S B15125337 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

Cat. No.: B15125337
M. Wt: 397.5 g/mol
InChI Key: MVXXQXZCKPUWEY-UHFFFAOYSA-N
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Description

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an azido group, and multiple chiral centers, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the azido group and the formation of the ester linkage. Each step requires specific reagents and conditions, such as:

    Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Azido Group Introduction: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Ester Formation: The ester linkage is typically formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azido group or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Sodium azide (NaN₃) for azido group introduction, and methanol (CH₃OH) with an acid catalyst for ester formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The thiazole ring may interact with biological macromolecules, influencing their function and activity. The compound’s multiple chiral centers also contribute to its specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-3-methylbutanoic Acid: Shares the azido group and similar structural features.

    4-Methylthiazole-5-carboxylic Acid: Contains the thiazole ring and carboxylic acid group.

    N-(2-Hydroxy-4-methylpentyl)acetamide: Similar in having a hydroxy group and a substituted pentyl chain.

Uniqueness

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester is unique due to its combination of functional groups and chiral centers, which provide distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[3-[(2-azido-3-methylpentanoyl)amino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-6-10(4)14(21-22-18)15(24)19-11(9(2)3)7-13(23)16-20-12(8-27-16)17(25)26-5/h8-11,13-14,23H,6-7H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXQXZCKPUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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